rac-(3R,4S)-3-methylpiperidin-4-ol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
An efficient and convenient enantioselective synthesis of a similar compound, (3R,4S)-3-methoxy-4-methylaminopyrrolidine, has been carried out by a lipase-mediated resolution protocol . This method describes the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine followed by ring-closing metathesis (RCM) via SN2 displacement reactions .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-3-methylpiperidin-4-ol, cis involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a piperidine ring, introduction of a methyl group, and the formation of a hydroxyl group in the correct stereochemistry.", "Starting Materials": [ "3-methyl-2-butanone", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butanone with ammonium acetate in acetic acid to form 3-methylpiperidin-2-one", "Step 2: Reduction of 3-methylpiperidin-2-one with sodium borohydride in methanol to form rac-(3R,4S)-3-methylpiperidine", "Step 3: Bromination of rac-(3R,4S)-3-methylpiperidine with hydrobromic acid in acetic acid to form rac-(3R,4S)-1-bromo-3-methylpiperidine", "Step 4: Reaction of rac-(3R,4S)-1-bromo-3-methylpiperidine with sodium hydroxide in water to form rac-(3R,4S)-3-methylpiperidin-4-ol", "Step 5: Separation of racemic mixture into cis and trans isomers using fractional crystallization with ethyl acetate as solvent" ] } | |
CAS No. |
1932475-12-1 |
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.